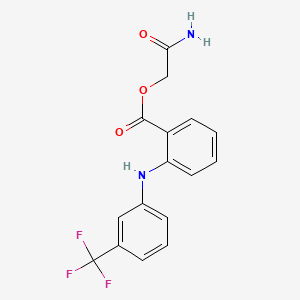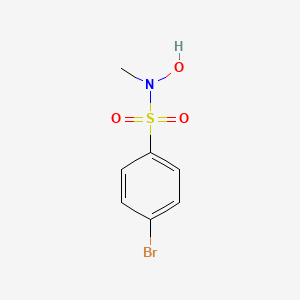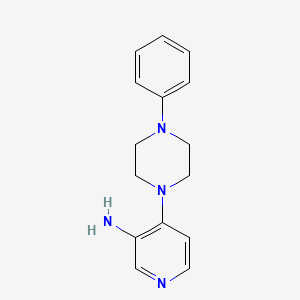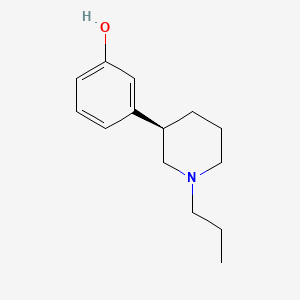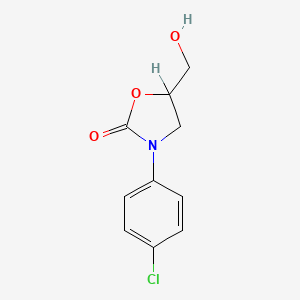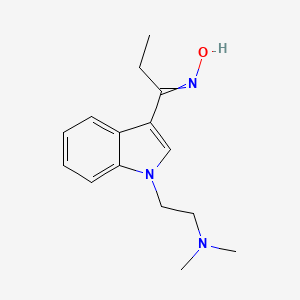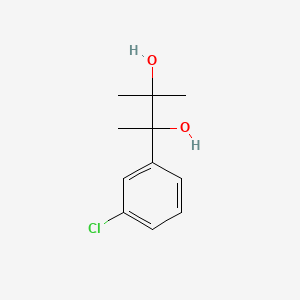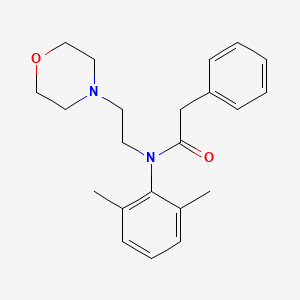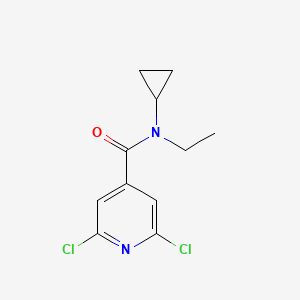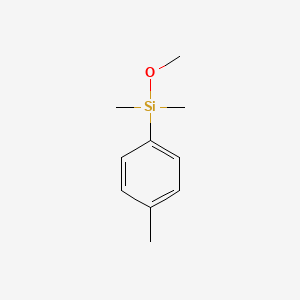
Dimethylmethoxy(4-methylphenyl)silane
Vue d'ensemble
Description
Dimethylmethoxy(4-methylphenyl)silane is an organosilicon compound with the molecular formula C10H16OSi. It is characterized by the presence of a silicon atom bonded to a methoxy group, two methyl groups, and a 4-methylphenyl group. This compound is of interest due to its unique chemical properties and its applications in various fields, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethylmethoxy(4-methylphenyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of 4-methylphenylacetylene with dimethylmethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon triple bond.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the direct reaction of 4-methylphenylmagnesium bromide with dimethyldichlorosilane, followed by methanolysis to introduce the methoxy group. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethylmethoxy(4-methylphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions typically involve the conversion of the methoxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Hydroxyl-substituted silanes.
Substitution: Halogenated or aminated silanes.
Applications De Recherche Scientifique
Dimethylmethoxy(4-methylphenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound is explored for its potential in modifying biomolecules and surfaces, enhancing their properties for various biological applications.
Medicine: Research is ongoing into its use in drug delivery systems, where its unique properties can improve the stability and delivery of therapeutic agents.
Industry: It is used in the production of silicone-based materials, which are essential in electronics, coatings, and sealants.
Mécanisme D'action
The mechanism by which dimethylmethoxy(4-methylphenyl)silane exerts its effects is primarily through its ability to form stable bonds with organic and inorganic substrates. The silicon atom’s ability to form strong bonds with oxygen, carbon, and other elements allows it to act as a versatile intermediate in various chemical reactions. The methoxy group can be easily replaced or modified, enabling the compound to participate in a wide range of synthetic transformations.
Comparaison Avec Des Composés Similaires
Dimethylmethoxy(4-methylphenyl)silane can be compared with other organosilicon compounds such as:
Dimethoxy(methyl)phenylsilane: Similar in structure but with two methoxy groups instead of one, leading to different reactivity and applications.
Trimethylmethoxysilane: Lacks the phenyl group, making it less versatile in certain synthetic applications.
Phenyltrimethoxysilane: Contains three methoxy groups, which can lead to different polymerization and cross-linking behaviors.
Each of these compounds has unique properties that make them suitable for specific applications, but this compound stands out due to its balanced reactivity and stability, making it a valuable tool in both research and industrial settings.
Propriétés
IUPAC Name |
methoxy-dimethyl-(4-methylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16OSi/c1-9-5-7-10(8-6-9)12(3,4)11-2/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQXGMLMIZAKLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199486 | |
| Record name | Silane, methoxydimethyl(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51501-87-2 | |
| Record name | Silane, methoxydimethyl(4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051501872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, methoxydimethyl(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


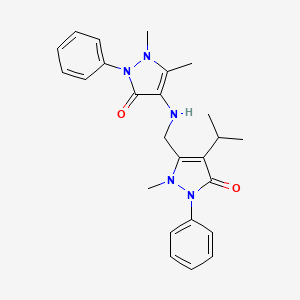
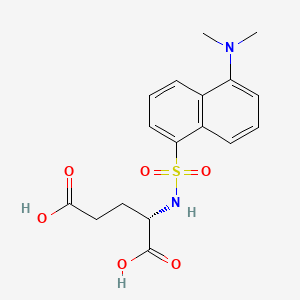

![Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane](/img/structure/B1616433.png)
